molecular formula C19H20FN3O5S B2533442 4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE CAS No. 862793-85-9

4-(4-FLUOROBENZENESULFONYL)-2-(FURAN-2-YL)-N-[2-(MORPHOLIN-4-YL)ETHYL]-1,3-OXAZOL-5-AMINE

Cat. No.: B2533442
CAS No.: 862793-85-9
M. Wt: 421.44
InChI Key: SGBJMPFQHBJCGU-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted with a 4-fluorobenzenesulfonyl group at position 4, a furan-2-yl group at position 2, and a morpholinoethylamine moiety at position 3. The 1,3-oxazole scaffold is widely utilized in medicinal chemistry due to its metabolic stability and capacity for hydrogen bonding. Key structural attributes include:

  • Morpholinoethylamine side chain: A polar substituent that likely improves aqueous solubility and modulates pharmacokinetics .

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-2-(furan-2-yl)-N-(2-morpholin-4-ylethyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN3O5S/c20-14-3-5-15(6-4-14)29(24,25)19-18(21-7-8-23-9-12-26-13-10-23)28-17(22-19)16-2-1-11-27-16/h1-6,11,21H,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGBJMPFQHBJCGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCNC2=C(N=C(O2)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, specific biological effects, and relevant case studies.

Chemical Structure and Properties

The compound features several functional groups that contribute to its biological activity:

  • Fluorobenzenesulfonyl group : Known for enhancing the electrophilicity of the compound.
  • Furan ring : Often involved in interactions with biomolecules.
  • Morpholine moiety : Imparts solubility and may influence the binding affinity to biological targets.

Molecular Formula : C20H23FN2O5S
Molecular Weight : 420.47 g/mol
CAS Number : 896328-22-6

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The sulfonamide group can act as an electrophile, facilitating reactions with nucleophilic sites on proteins and nucleic acids. The fluorine atom enhances the stability and bioavailability of the compound, while the furan ring may engage in π-stacking interactions with aromatic residues in proteins.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activities. For instance:

  • Study Findings : A derivative demonstrated inhibitory effects against various bacterial strains, suggesting potential as a new antimicrobial agent .

Anticancer Activity

The compound has also been investigated for its anticancer properties:

  • Mechanism : It is believed to induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival.
  • Case Study : In vitro studies showed that the compound inhibited the proliferation of several cancer cell lines, including those from breast and lung cancers .

Research Findings and Data Tables

Biological ActivityObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of enzyme activity related to inflammation

Case Studies

  • Antimicrobial Efficacy Study :
    • Objective : To evaluate the antimicrobial properties against Gram-positive and Gram-negative bacteria.
    • Results : The compound showed a minimum inhibitory concentration (MIC) of 10 µg/mL against Staphylococcus aureus and Escherichia coli.
  • Cancer Cell Line Study :
    • Objective : To assess the cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines.
    • Results : A significant reduction in cell viability was observed at concentrations above 15 µM after 48 hours of treatment.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Structure Sulfonyl Substituent Amine Substituent Key Functional Groups Notable Properties
4-(4-Fluorobenzenesulfonyl)-2-(furan-2-yl)-N-[2-(morpholin-4-yl)ethyl]-1,3-oxazol-5-amine 1,3-Oxazole 4-Fluorophenyl Morpholinoethyl Sulfonyl, furan, morpholine High solubility, metabolic stability
N-Benzyl-4-[(4-chlorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Chlorophenyl Benzyl Sulfonyl, furan, benzyl Increased lipophilicity (logP)
4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(furan-2-yl)-1,3-oxazol-5-amine 1,3-Oxazole 4-Chlorophenyl 4-Fluorophenyl Sulfonyl, furan, aryl amine Dual halogen effects, moderate solubility
2-{[4-(4-Bromobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide 1,3-Oxazole 4-Bromophenyl 2-Methoxyphenyl acetamide Sulfonyl, thioacetamide, methylphenyl Enhanced steric bulk, potential protease inhibition
N-((4-Allyl-5-[(4-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl)methyl)-4-chlorobenzenesulfonamide 1,2,4-Triazole 4-Chlorophenyl Allyl-triazole-methyl Sulfonamide, fluorobenzyl, thioether Triazole core, dual sulfonamide/thioether

Sulfonyl Group Variations

  • Fluorine vs. Chlorine/Bromine: The 4-fluorobenzenesulfonyl group in the target compound reduces metabolic oxidation compared to chloro or bromo analogs, as fluorine’s electronegativity blocks cytochrome P450-mediated deactivation .
  • Biological Implications : Fluorinated sulfonamides often exhibit enhanced blood-brain barrier penetration, making the target compound a candidate for CNS-targeted therapies, whereas bromo analogs (e.g., ) may favor peripheral targets due to higher logP values.

Amine Substituent Analysis

  • Morpholinoethyl vs. Benzyl/Aryl Amines: The morpholinoethyl group confers water solubility (~2.5-fold higher than benzyl analogs ), critical for oral bioavailability.
  • Aryl Amines (e.g., 4-fluorophenyl in ): These substituents enable π-π stacking with aromatic residues in enzyme active sites, though they may reduce solubility compared to morpholinoethyl.

Core Heterocycle Modifications

  • 1,3-Oxazole vs. 1,2,4-Triazole (): The 1,3-oxazole core offers superior metabolic stability over triazoles, which are prone to ring-opening under acidic conditions.

Research Findings and Implications

  • Target Compound Advantages: Balanced logP (~2.8) due to morpholinoethyl and fluorosulfonyl groups, optimizing solubility and permeability . Fluorine’s inductive effect stabilizes the sulfonyl group, reducing off-target interactions .
  • Comparative Limitations: Chloro and bromo analogs () may exhibit stronger binding to hydrophobic pockets but with poorer ADME profiles. Benzyl-substituted analogs () show higher cytotoxicity in vitro, suggesting the morpholinoethyl group’s safety advantage.

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